Docosahexaenoic acid ethyl ester-d5-1
Description
Contextualizing Isotopically Labeled Fatty Acid Esters in Contemporary Lipidomics and Metabolomics
Lipidomics and metabolomics are powerful disciplines dedicated to the comprehensive analysis of lipids and metabolites within a biological system. These fields rely heavily on sensitive analytical techniques, primarily mass spectrometry (MS) coupled with chromatography methods like gas chromatography (GC) or liquid chromatography (LC). nih.govacs.org A significant challenge in these analyses is achieving accurate and reproducible quantification of specific molecules amidst a complex mixture of other compounds, often referred to as the sample matrix. clearsynth.comnih.gov
Isotopically labeled fatty acid esters, such as Docosahexaenoic acid ethyl ester-d5-1, serve as ideal internal standards to overcome these challenges. scioninstruments.comresearchgate.net An internal standard is a compound with physicochemical properties nearly identical to the analyte of interest, which is added to a sample in a known quantity before processing. acanthusresearch.com By comparing the analytical signal of the analyte to the signal of the internal standard, researchers can correct for variations that may occur during sample preparation, extraction, and instrumental analysis. clearsynth.comscioninstruments.com This approach significantly reduces the impact of matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. nih.gov
The use of stable isotope-labeled standards is a cornerstone of quantitative omics studies, enabling the precise determination of changes in biomolecule concentrations, metabolic flux, and turnover rates. nih.govisotope.com These standards are available in various forms, including free acids, salts, and esters, with different isotopic labeling patterns to suit diverse research needs. isotope.comisotope.com
Fundamental Principles and Strategic Advantages of Deuterium (B1214612) Labeling in Biochemical Investigations
Deuterium (²H or D) is a stable, non-radioactive isotope of hydrogen. acanthusresearch.com The fundamental principle behind deuterium labeling is the replacement of one or more hydrogen atoms in a molecule with deuterium atoms. This substitution results in a compound that is chemically and biologically almost identical to the native compound but has a higher molecular weight. scioninstruments.comacanthusresearch.com This mass difference is the key to its utility in mass spectrometry.
The strategic advantages of using deuterium-labeled compounds like this compound are numerous:
Enhanced Analytical Accuracy: Because the deuterated standard co-elutes with the unlabeled analyte during chromatography and experiences similar ionization efficiency in the mass spectrometer, it provides a reliable reference for quantification. clearsynth.comscioninstruments.com This minimizes analytical variability and improves the precision and accuracy of the results. nih.gov
Correction for Matrix Effects: Complex biological samples can interfere with the analytical signal. clearsynth.com Deuterated internal standards help to compensate for these matrix effects, as both the standard and the analyte are affected similarly. clearsynth.comnih.gov
Improved Method Reliability: The use of deuterated standards is crucial for the validation of analytical methods, ensuring the procedure is robust and dependable. clearsynth.com
Distinguishable by Mass: The mass spectrometer can easily differentiate between the labeled standard and the unlabeled analyte due to their mass difference, allowing for clear and unambiguous measurement. clearsynth.com
Stability and Safety: Unlike radioactive isotopes, stable isotopes like deuterium are not radioactive, making them safer to handle and dispose of. It is crucial, however, to place the deuterium labels on non-exchangeable positions within the molecule to prevent their loss during sample processing. acanthusresearch.com
While other stable isotopes like ¹³C and ¹⁵N are also used, deuterium labeling is often a cost-effective option for synthesizing internal standards. acanthusresearch.com
Overview of this compound as a Pervasive Research Probe in Lipid Metabolism and Analytical Chemistry
This compound is specifically designed as an internal standard for the quantification of its non-labeled counterpart, docosahexaenoic acid (DHA) ethyl ester, using GC-MS or LC-MS. caymanchem.comcaymanchem.com DHA is a critical omega-3 polyunsaturated fatty acid (PUFA) that is highly abundant in the brain and retina and plays significant roles in neural development, inflammation, and cardiovascular health. caymanchem.comnih.gov The ethyl ester form is often used in research and supplements. caymanchem.comnih.gov
The primary application of this compound is in studies that aim to precisely measure the levels of DHA ethyl ester in various biological samples, such as plasma or tissues. caymanchem.comcaymanchem.com For instance, in preclinical studies investigating the uptake and metabolism of dietary DHA ethyl ester, the deuterated standard is essential for accurately determining the resulting concentrations in different lipid pools. nih.gov This allows researchers to trace the metabolic fate of the administered compound and understand its effects on lipid profiles. nih.govnih.gov
By providing a reliable means of quantification, this compound underpins research into the physiological and pathological roles of DHA. caymanchem.com Its use ensures that the data generated from complex lipidomics analyses are accurate and reproducible, thereby advancing our understanding of lipid metabolism and the role of specific fatty acids in health and disease. researchgate.net
Data Tables
Table 1: Chemical Properties of this compound
| Property | Value | Source(s) |
| Synonyms | DHA ethyl ester-d5, Cervonic Acid ethyl ester-d5, C22:6 n-3 ethyl ester-d5 | caymanchem.com |
| Molecular Formula | C₂₄H₃₁D₅O₂ | caymanchem.comindofinechemical.comlarodan.com |
| Formula Weight | 361.6 g/mol | caymanchem.comcaymanchem.com |
| Purity | ≥99% deuterated forms (d1-d5) | caymanchem.comcaymanchem.com |
| CAS Number | 2692624-15-8 | caymanchem.comindofinechemical.comlarodan.com |
Structure
2D Structure
Properties
Molecular Formula |
C24H36O2 |
|---|---|
Molecular Weight |
361.6 g/mol |
IUPAC Name |
ethyl (4Z,7Z,10Z,13Z,16Z,19Z)-21,21,22,22,22-pentadeuteriodocosa-4,7,10,13,16,19-hexaenoate |
InChI |
InChI=1S/C24H36O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24(25)26-4-2/h5-6,8-9,11-12,14-15,17-18,20-21H,3-4,7,10,13,16,19,22-23H2,1-2H3/b6-5-,9-8-,12-11-,15-14-,18-17-,21-20-/i1D3,3D2 |
InChI Key |
ITNKVODZACVXDS-GVBMUUOISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)OCC |
Canonical SMILES |
CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)OCC |
Origin of Product |
United States |
Synthesis, Derivatization, and Isotopic Characterization of Docosahexaenoic Acid Ethyl Ester D5 1
Chemical Synthesis Pathways for Deuterated Docosahexaenoic Acid Ethyl Ester
The introduction of deuterium (B1214612) atoms into the docosahexaenoic acid ethyl ester molecule is a critical step in producing the d5 variant. This is most commonly achieved through the esterification of docosahexaenoic acid with deuterated ethanol (B145695).
Esterification Methodologies Employing Deuterated Ethanol for Precise Deuterium Incorporation
The synthesis of Docosahexaenoic Acid Ethyl Ester-d5 (DHA-EE-d5) primarily involves the esterification of docosahexaenoic acid with ethanol-d5. This process can be achieved through several methods, including chemical and enzymatic approaches.
Chemical Esterification: This method often employs acid catalysts to facilitate the reaction between the carboxylic acid group of DHA and the hydroxyl group of deuterated ethanol. While effective, chemical methods can sometimes be harsh and may lead to side reactions or degradation of the highly unsaturated DHA molecule. nih.gov
Enzymatic Esterification: A milder and more specific approach involves the use of lipases as biocatalysts. nih.govmdpi.com Immobilized lipases, such as those from Candida antarctica, have been shown to be effective in catalyzing the esterification of DHA with ethanol. mdpi.comnih.gov This method offers high conversion rates and can be performed under gentle reaction conditions, which helps to preserve the integrity of the polyunsaturated fatty acid. nih.govmdpi.com To achieve very high esterification yields (above 90%), a two-step process may be employed. The initial reaction is followed by dehydration and a second esterification step with an excess of ethanol. nih.gov
The general reaction for the synthesis of Docosahexaenoic Acid Ethyl Ester-d5 can be represented as:
Docosahexaenoic Acid + Ethanol-d5 → Docosahexaenoic Acid Ethyl Ester-d5 + Water
The use of deuterated ethanol (C2D5OH) ensures the precise incorporation of five deuterium atoms onto the ethyl group of the resulting ester.
Advanced Spectroscopic and Chromatographic Methodologies for Isotopic Purity and Positional Deuteration Assessment
Following synthesis, it is crucial to verify the isotopic purity and the precise location of the deuterium atoms within the molecule. This is accomplished using a combination of advanced analytical techniques.
Nuclear Magnetic Resonance Spectroscopy for Elucidating Deuterium Distribution and Purity
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the structure of molecules and can be used to confirm the incorporation of deuterium. clearsynth.comaocs.org In the ¹H NMR spectrum of deuterated compounds, the signals corresponding to protons that have been replaced by deuterium will be absent or significantly reduced in intensity. For Docosahexaenoic Acid Ethyl Ester-d5, the signals corresponding to the ethyl protons would be absent, confirming the successful deuteration of the ethyl group. researchgate.net
Mass Spectrometry Techniques for Confirmation of Deuteration and Isotopic Enrichment
Mass spectrometry (MS) is an essential technique for confirming the mass of the synthesized molecule and determining the level of isotopic enrichment. zeochem.comscispace.com For Docosahexaenoic Acid Ethyl Ester-d5, the molecular weight will be increased by five mass units compared to its non-deuterated counterpart due to the five deuterium atoms.
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are commonly used to analyze fatty acid esters. nih.govnih.govnih.gov These techniques separate the compound of interest from any impurities before it enters the mass spectrometer. The mass spectrum will show a molecular ion peak corresponding to the mass of Docosahexaenoic Acid Ethyl Ester-d5, confirming its successful synthesis and providing information on its isotopic purity. caymanchem.com The presence of a distribution of isotopologues (molecules with varying numbers of deuterium atoms) can also be assessed. acs.org
Analytical Validation of Deuterium Incorporation and Stability Considerations for Labeled Compounds
The final step in the characterization of Docosahexaenoic Acid Ethyl Ester-d5 is the analytical validation of deuterium incorporation and an assessment of its stability.
Analytical validation ensures that the analytical methods used are accurate, precise, and reliable for their intended purpose. nih.gov This involves determining the limit of detection and quantification for the deuterated compound. nih.gov For quantitative applications, such as using DHA-EE-d5 as an internal standard, establishing a linear response over a range of concentrations is crucial. nih.gov
The stability of isotopically labeled compounds is a critical consideration, especially for long-chain polyunsaturated fatty acids like DHA, which are susceptible to oxidation. nih.govmedchemexpress.com Studies have shown that deuteration at specific sites can enhance the stability of molecules by slowing down metabolic processes, a phenomenon known as the kinetic isotope effect. zeochem.comscispace.com The stability of Docosahexaenoic Acid Ethyl Ester-d5 should be assessed under various storage conditions, such as temperature and exposure to light and air, to ensure its integrity over time. caymanchem.com Proper storage, typically at -20°C, is recommended to maintain its stability for extended periods. caymanchem.com
Docosahexaenoic Acid Ethyl Ester D5 1 As an Internal Standard in Quantitative Analytical Applications
Theoretical Framework of Stable Isotope Internal Standardization in Quantitative Mass Spectrometry
Quantitative analysis using mass spectrometry (MS) relies on the principle that the ion signal intensity is proportional to the concentration of the analyte. However, the process from sample collection to final detection is susceptible to errors that can affect this relationship. Sample extraction efficiency may vary, and the ionization efficiency of an analyte can be suppressed or enhanced by other co-eluting molecules in the sample matrix—a phenomenon known as the matrix effect. ntnu.no
Stable isotope-labeled internal standards, such as DHA-EE-d5, are considered the gold standard for mitigating these issues. nih.govnih.gov An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties. nih.gov Since DHA-EE-d5 differs from its non-labeled counterpart only in isotopic composition (the presence of five deuterium (B1214612) atoms), its extraction recovery, chromatographic retention time, and ionization efficiency are virtually identical to the analyte of interest (DHA ethyl ester or DHA following hydrolysis). caymanchem.com By adding a known amount of the stable isotope-labeled standard to the sample at the beginning of the workflow, the ratio of the analyte's mass spectrometric signal to the standard's signal is used for quantification. This ratio remains constant even if sample is lost during preparation or if ionization is suppressed, as both the analyte and the standard are affected equally. nih.gov
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that leverages the power of stable isotope-labeled internal standards. nih.gov The method involves introducing a known quantity of an isotopically enriched standard (e.g., DHA-EE-d5) into a sample containing an unknown quantity of the natural, non-labeled analyte (the "native" analyte). caymanchem.com After allowing the standard and analyte to equilibrate within the sample matrix, the mixture is processed and analyzed by a mass spectrometer.
The mass spectrometer can differentiate between the native analyte and the isotopically labeled standard due to their mass difference. For instance, in a study quantifying DHA uptake in microglia, the deuterated form (DHA-d5) was used as a surrogate for native DHA, allowing its quantification without interference from the high endogenous levels of DHA. nih.gov The ratio of the instrumental response of the native analyte to the labeled standard is then measured. This ratio is directly proportional to the molar ratio of the analyte to the standard. Since the amount of the added standard is precisely known, the amount of the native analyte in the original sample can be calculated with high accuracy and precision. nih.gov This approach effectively nullifies variations in sample recovery and matrix-induced ionization effects, providing a high degree of analytical rigor essential for clinical and research applications. nih.govyoutube.com
Applications in Gas Chromatography-Mass Spectrometry (GC-MS) for Lipid Analysis
In GC-MS analysis, fatty acids are typically not volatile enough for direct analysis and must first be converted into more volatile ester derivatives, most commonly fatty acid methyl esters (FAMEs). ntnu.nonih.govsemanticscholar.org The use of a stable isotope-labeled internal standard like DHA-EE-d5 is critical in this workflow. Although the ethyl ester would be converted to a methyl ester along with the target analytes during derivatization (e.g., using boron trifluoride-methanol or tetramethylammonium (B1211777) hydroxide), its deuterated nature allows it to be distinguished by the mass spectrometer from the native FAMEs. nih.govnih.gov
The internal standard is added prior to the lipid extraction and derivatization steps. This ensures that any loss of analyte during these multi-step procedures is mirrored by a proportional loss of the internal standard. nih.gov For example, studies analyzing fatty acid composition in biological tissues or fish oils utilize an internal standard to ensure accuracy. nih.govnih.gov While some methods have used odd-chain fatty acids like heptadecanoic acid as an internal standard, these can be present in diets and thus confound results. nih.gov The use of a deuterated standard like DHA-EE-d5, which is biologically absent, eliminates this potential for error and provides superior accuracy for the quantification of DHA and other fatty acids in complex mixtures. caymanchem.com
Applications in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Comprehensive Lipidomics
LC-MS/MS is a powerful technique for lipidomics due to its high sensitivity, selectivity, and ability to analyze a wide range of lipid classes with minimal derivatization. semanticscholar.orgnih.govmdpi.com In this context, DHA-EE-d5 is an ideal internal standard for quantifying DHA and its ethyl ester form in various biological matrices. caymanchem.com
Several validated LC-MS/MS methods have been developed for the quantification of omega-3 fatty acids in human plasma. semanticscholar.orgmdpi.comresearchgate.netnih.gov In these methods, plasma samples are deproteinized, often with acetonitrile, and the analytes are separated using a reversed-phase C18 column before detection by tandem mass spectrometry. researchgate.netnih.gov DHA-d5 or its ethyl ester is added as the internal standard to correct for any variability. semanticscholar.orgresearchgate.net For instance, a method for a pharmacokinetic study of omega-3-acid ethyl esters in healthy volunteers utilized a deuterated standard to ensure reliable quantification of EPA and DHA ethyl esters in plasma. nih.gov
A notable application is the quantification of DHA uptake into specific cell types. A sensitive LC-MS/MS assay was developed to measure the uptake of DHA-d5 into mouse microglia, using the deuterated compound itself as the analyte to distinguish it from endogenous DHA. nih.gov The method detected DHA-d5 using specific mass-to-charge (m/z) transitions (332.1/228.3/234.2) in negative ionization mode, demonstrating the high specificity of the technique. nih.gov This highlights the utility of stable isotope-labeled compounds not just as internal standards but also as tracers in metabolic studies.
Method Development and Validation Protocols Utilizing Docosahexaenoic Acid Ethyl Ester-d5
The development of a robust quantitative assay requires rigorous validation to ensure that the method is reliable, reproducible, and fit for its intended purpose. nih.gov Key validation parameters include linearity, range, precision, and accuracy, all of which are assessed using the stable isotope internal standard to ensure the highest quality data. nih.govnih.gov
Linearity demonstrates that the instrument response is proportional to the analyte concentration over a specific range. To establish this, calibration curves are generated by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. redalyc.org DHA-EE-d5 is added at a constant concentration to a series of calibration standards of known, varying concentrations of the non-labeled analyte. semanticscholar.orgredalyc.org
The dynamic range of the assay is the concentration span over which it remains linear, accurate, and precise. This range is selected to cover the expected concentrations of the analyte in the study samples. Validated methods using deuterated DHA standards have demonstrated excellent linearity (Coefficient of determination, R² > 0.99) across wide dynamic ranges, from low nanogram per milliliter (ng/mL) to microgram per milliliter (µg/mL) levels. nih.govnih.gov
Table 1: Examples of Linearity and Dynamic Range in Assays Utilizing Deuterated DHA Standards
| Analyte | Internal Standard | Matrix | Dynamic Range | Linearity (R²) | Reference |
|---|---|---|---|---|---|
| DHA-d5 | N/A (DHA-d5 as analyte) | PBS / Microglial Lysate | 0.0063 - 0.1 ng | 0.999 | nih.gov |
| DHA Ethyl Ester | Deuterated Standard | Human Plasma | 2.50 - 2500 ng/mL | Not specified | nih.gov |
| DHA | DHA-d5 | Human Plasma | 0.016 - 10 µg/mL | Not specified | semanticscholar.org |
| DHA Ethyl Ester | Dibutylphthalate | Acetone | 50 - 250 µg/mL | Not specified | redalyc.org |
Precision refers to the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Accuracy is the closeness of a measured value to the true value, often assessed by analyzing quality control (QC) samples of known concentrations and calculating the percent recovery. d-nb.info
The use of DHA-EE-d5 is essential for achieving high precision and accuracy, especially in complex biological matrices like plasma or cell lysates, where matrix effects are prominent. nih.govsemanticscholar.org Validation studies consistently show that methods incorporating deuterated DHA standards meet stringent acceptance criteria. For example, an LC-MS/MS assay for DHA-d5 in microglia reported precision values (as RSD) below 9.3% and accuracy between 96.6% and 109.8%. nih.gov Another study quantifying fatty acids in human plasma found recovery efficiency was greater than 90% and reproducibility (RSD) for DHA-d5 was 11% for total fatty acids and 4.6% for free fatty acids. semanticscholar.orgmdpi.com These results demonstrate that the internal standard effectively compensates for analytical variability.
Table 2: Examples of Precision and Accuracy in Assays Utilizing Deuterated DHA Standards
| Analyte | Internal Standard | Matrix | Precision (% RSD / % CV) | Accuracy (% Recovery) | Reference |
|---|---|---|---|---|---|
| DHA-d5 | N/A (DHA-d5 as analyte) | Microglial Lysate | < 9.3% | 96.6 - 109.8% | nih.gov |
| Total DHA | DHA-d5 | Human Plasma | 11% | > 90% | semanticscholar.orgmdpi.com |
| Free DHA | DHA-d5 | Human Plasma | 4.6% | > 90% | semanticscholar.orgmdpi.com |
| Total DHA Lipids | DHA-d5 | Human Plasma | 3.33% (reproducibility) | 96.67% | researchgate.net |
| DHA | Not specified | Red Blood Cells | Intra-assay: 1.19 - 5.7% Inter-assay: 0.78 - 13.0% | 97 - 98% | d-nb.info |
Evaluation of Matrix Effects and Sample Recovery Efficiency
The use of a stable isotope-labeled internal standard (SIL-IS) like docosahexaenoic acid ethyl ester-d5 (DHA-EE-d5) is a cornerstone of modern quantitative bioanalysis, primarily to correct for variations in sample processing and instrumental response. A critical aspect of method validation is the thorough evaluation of matrix effects and sample recovery efficiency. Matrix effects, which manifest as ion suppression or enhancement, occur when co-eluting endogenous components from the biological sample interfere with the ionization of the analyte and the internal standard in the mass spectrometer source. chromatographyonline.comchromatographyonline.com Ideally, the SIL-IS will be affected by these phenomena to the same extent as the analyte, allowing for accurate quantification. researchgate.net
Recovery efficiency assesses the loss of the analyte and internal standard during the sample preparation process. Consistent and reproducible recovery is essential for a robust analytical method. The evaluation of these parameters ensures that the analytical method is accurate, precise, and reliable for the intended biological matrix.
Research focused on the quantification of docosahexaenoic acid (DHA) uptake in biological systems highlights the importance of these evaluations. For instance, in the development of a liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay to measure the uptake of DHA-d5 into mouse microglia, matrix effects were specifically investigated. nih.gov The study compared the signal response of DHA-d5 in the final extraction solvent (phosphate-buffered saline, PBS) against the response in a lysed cell matrix. The results demonstrated no significant difference between the quantification of quality control samples prepared in PBS or in the microglial cell lysate, indicating minimal relative matrix effects. nih.gov This is a favorable outcome, suggesting that the chosen sample preparation method effectively removes interfering components.
The precision and accuracy of the method were also assessed using quality control (QC) samples at various concentrations. These results indirectly reflect the consistency and effectiveness of the sample recovery. For the DHA-d5 assay in microglia, the precision was found to be less than 9.3%, and the accuracy ranged from 96.6% to 109.8%, which is well within the accepted limits for bioanalytical method validation. nih.gov Similarly, a study on the related eicosapentaenoic acid (EPA) and DHA ethyl esters in fish oil reported recovery rates between 90.8% and 95.2% when spiked into the oil matrix. nih.gov While this study did not use the deuterated form, it provides a relevant benchmark for expected recovery efficiencies for this class of compounds.
The following table summarizes key findings from a validation study for a DHA-d5 assay, illustrating the evaluation of matrix effects and recovery.
Table 1: Evaluation of Matrix Effects and Recovery for DHA-d5 in a Biological Matrix
| Parameter | Methodology | Finding | Source |
|---|---|---|---|
| Matrix Effect | Comparison of DHA-d5 Area Under the Curve (AUC) in PBS versus microglial cell lysate. | No significant difference observed between quantification in solvent versus biological matrix. | nih.gov |
| Precision (at QC levels) | Analysis of quality control samples at 0.0063, 0.025, and 0.1 ng. | < 9.3% Relative Standard Deviation (RSD). | nih.gov |
| Accuracy (at QC levels) | Analysis of quality control samples at 0.0063, 0.025, and 0.1 ng. | 96.6% - 109.8% of nominal value. | nih.gov |
| Recovery (Non-deuterated analogue) | Spiking of EE-DHA standard into fish oil samples at 5, 10, and 20 mg/g. | 92.7% - 95.2% recovery. | nih.gov |
Optimized Sample Preparation Strategies for Biological Specimens in Quantitative Analysis
The goal of sample preparation in quantitative analysis is to extract the analyte and its internal standard from the complex biological matrix, remove potentially interfering substances, and concentrate the sample into a solvent compatible with the analytical instrument (e.g., GC-MS or LC-MS). chromatographyonline.com The choice of extraction technique is critical and depends on the physicochemical properties of the analyte and the nature of the biological specimen. For lipid compounds like Docosahexaenoic Acid Ethyl Ester-d5, common strategies include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), often followed by a derivatization step, such as methylation, especially for GC analysis.
A widely used and effective method for extracting total lipids from biological samples, such as cells or tissues, is the Folch method. nih.gov This procedure involves a biphasic extraction using chloroform (B151607) and methanol. In a study analyzing the fatty acid composition of murine B cells, total lipids were extracted using this method. Following the extraction, the lipid fraction containing the fatty acid ethyl esters was subjected to methylation using a boron trifluoride-methanol solution. This step converts the fatty acids into their more volatile fatty acid methyl esters (FAMEs), which are more amenable to separation and detection by gas chromatography. nih.gov
For cellular uptake studies, sample preparation involves cell lysis to release the intracellular contents, followed by extraction. In the analysis of DHA-d5 uptake into BV-2 microglial cells, the preparation was streamlined for an LC-MS/MS assay, which does not typically require derivatization. nih.gov After incubating the cells with DHA-d5, the key steps would involve cell harvesting, washing to remove extracellular analyte, lysis, and protein quantification using a method like the bicinchoninic acid (BCA) assay to normalize the results to the amount of cellular protein. nih.gov
Another approach involves direct transesterification, which can simplify the workflow by combining extraction and derivatization. A modified direct transmethylation process has been utilized for the analysis of fatty acids in microalgal biomass, which is a source of DHA. mdpi.com This involves treating the freeze-dried biomass directly with reagents that both extract the lipids and convert them to FAMEs in a single step.
The following table outlines two distinct, optimized sample preparation strategies for the analysis of DHA and its esters in different biological specimens.
Table 2: Optimized Sample Preparation Strategies for Biological Samples
| Strategy | Biological Specimen | Key Steps | Subsequent Analysis | Source |
|---|---|---|---|---|
| Total Lipid Extraction & Methylation | Murine B-Cells | 1. Total lipid extraction using the Folch method (Chloroform/Methanol). 2. Methylation of the extracted lipid fraction using boron trifluoride-methanol solution at 100°C. 3. Extraction of the resulting fatty acid methyl esters (FAMEs) with hexane. | Gas Chromatography (GC) | nih.gov |
| Direct Extraction for LC-MS | Microglial Cells (in vitro) | 1. Cell harvesting and washing. 2. Cell lysis to release intracellular contents. 3. Protein precipitation/extraction of lipids. 4. Normalization of results using a BCA protein assay on the cell lysate. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | nih.gov |
Stable Isotope Tracer Applications of Docosahexaenoic Acid Ethyl Ester D5 1 in Metabolic and Pharmacokinetic Research
Elucidation of Docosahexaenoic Acid Metabolic Pathways and Fluxes
The introduction of DHA-EE-d5 into biological systems allows for the precise tracking of its conversion into various metabolites, providing quantitative data on the rates (fluxes) of different metabolic routes. This is crucial for understanding how DHA homeostasis is maintained and how it is altered in various physiological and pathological states.
Investigations into De Novo Biosynthesis from Precursors and Intermediates
While mature mammals have a limited capacity for de novo synthesis of Docosahexaenoic Acid (DHA), the pathway is crucial for understanding the metabolic flow from precursor fatty acids. researchgate.netnih.gov The primary pathway begins with the essential omega-3 fatty acid, alpha-linolenic acid (ALA), which is obtained from the diet. researchgate.net This precursor undergoes a series of enzymatic reactions in the endoplasmic reticulum and peroxisomes. researchgate.net
The process involves sequential desaturation and elongation steps, converting ALA to intermediates like eicosapentaenoic acid (EPA), and eventually to a 24-carbon intermediate, tetracosapentaenoic acid (C24:5n-3), which is then further desaturated to tetracosahexaenoic acid (C24:6n-3). researchgate.net This long-chain fatty acid is then transported to peroxisomes where it undergoes one cycle of β-oxidation to be shortened to the final 22-carbon DHA molecule. researchgate.net There are two recognized pathways for DHA biosynthesis: the aerobic Δ4 desaturation-independent pathway in mammals and an anaerobic polyketide synthase pathway found in microorganisms like Schizochytrium. nih.gov
Using stable isotope tracers like DHA-d5 allows researchers to measure the rate of appearance of the label in various downstream products, thereby quantifying the flux through these biosynthetic and metabolic pathways.
Analysis of Fatty Acid Elongation and Desaturation Processes
The conversion of dietary 18-carbon polyunsaturated fatty acids (PUFAs) into longer-chain fatty acids like DHA is dependent on a series of elongation and desaturation reactions. nih.gov These processes are catalyzed by two key enzyme families: fatty acid elongases (ELOVLs) and fatty acid desaturases (FADS). nih.govwikipedia.org The consensus pathway in mammals involves alternating actions of these enzymes. nih.govresearchgate.net
For the synthesis of DHA from its precursor, α-linolenic acid (ALA; 18:3n-3), the key enzymes are Δ5- and Δ6-desaturases (encoded by FADS1 and FADS2 genes, respectively) and ELOVL2 and ELOVL5. nih.govwikipedia.org The process generally follows these steps:
Δ6-desaturation of ALA to form stearidonic acid (SDA; 18:4n-3). wikipedia.org
Elongation of SDA to C20:4n-3.
Δ5-desaturation to produce eicosapentaenoic acid (EPA; 20:5n-3).
Elongation steps to C22:5n-3 and then C24:5n-3.
Δ6-desaturation (by FADS2) to form C24:6n-3.
Peroxisomal chain shortening to yield DHA (22:6n-3). researchgate.net
By administering a labeled precursor and using a tracer like DHA-EE-d5 as an internal standard, researchers can precisely quantify the efficiency and rate of each step in the pathway. This helps identify potential bottlenecks or regulatory points in the production of DHA, which is critical for tissues like the brain and retina. youtube.comnih.gov
Tracing Docosahexaenoic Acid Oxidation and Catabolic Fates
Once synthesized or absorbed, DHA can be catabolized for energy or converted into signaling molecules. The primary catabolic fate for fatty acids is β-oxidation, which occurs mainly in mitochondria. nih.gov This process breaks down the fatty acid chain to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production. plos.org Studies have shown that dietary DHA can shift glucose metabolism and promote the catabolism of fatty acids. nih.gov
DHA can also be metabolized by lipoxygenase (LOX) enzymes to produce specialized pro-resolving mediators (SPMs), such as resolvins and protectins, which have potent anti-inflammatory and neuroprotective effects. plos.org For example, 15-lipoxygenase can convert DHA into neuroprotectin D1 (NPD1). researchgate.net Tracing with DHA-d5 allows for the identification and quantification of these various catabolic products, providing insight into how DHA exerts its biological effects. medchemexpress.com For instance, studies in Alzheimer's disease cell models show that DHA treatment can mitigate impairments in energy metabolism by acting on the TCA cycle. plos.org
Assessment of Lipid Peroxidation Mechanisms Utilizing Deuterated Probes
DHA is highly susceptible to oxidation due to its six double bonds. nih.govnih.gov This non-enzymatic oxidation by reactive oxygen species (ROS) leads to lipid peroxidation, generating potentially toxic byproducts. nih.govnih.gov One such product, carboxyethylpyrrole (CEP), is formed uniquely from the oxidation of DHA and is implicated in the pathology of diseases like age-related macular degeneration (AMD). nih.govnih.gov
The use of deuterated DHA (D-DHA), where deuterium (B1214612) atoms replace hydrogen at the oxidation-prone bis-allylic sites, provides a powerful tool to study the mechanisms and consequences of lipid peroxidation. nih.govnih.gov The heavier deuterium atom forms a stronger covalent bond with carbon, making it more difficult to abstract a deuterium atom compared to a hydrogen atom (the kinetic isotope effect). This substitution significantly slows down the rate of lipid peroxidation.
In a mouse model of iron-induced retinal degeneration, feeding the animals a diet with D-DHA offered nearly complete protection against retinal damage by inhibiting oxidative stress and the formation of CEP adducts. nih.govnih.gov This demonstrates that DHA oxidation is a central event in this disease model. Similarly, D-DHA has been shown to protect against hyperoxia-induced retinal vascular arrest in mouse pups, highlighting its ability to mitigate oxidative damage. arvojournals.org
Table 1: Protective Effects of Deuterated Docosahexaenoic Acid (D-DHA) in a Mouse Model of Iron-Induced Retinal Degeneration
| Parameter Measured | Control (Natural DHA + Iron) | Treatment (D-DHA + Iron) | Reference |
|---|---|---|---|
| Retinal Degeneration | Significant damage observed | Nearly complete protection | nih.gov, nih.gov |
| Retinal Autofluorescence | Increased | Nearly complete protection against increase | nih.gov |
| Carboxyethylpyrrole (CEP) Formation | Detected in photoreceptors and RPE | Not detected | nih.gov |
| Oxidative Stress Gene Expression | Consistent with iron-induced oxidative stress | No significant induction | nih.gov |
Assessment of Lipid Dynamics, Turnover Rates, and Incorporation in Biological Systems
DHA-EE-d5 is an invaluable tracer for studying the dynamics of how DHA is absorbed, distributed, and incorporated into various tissues and cellular components. These studies provide critical information on the turnover rates of DHA in different lipid pools.
Tracing Incorporation into Cellular Membranes and Specific Lipid Classes
Following administration, DHA-EE-d5 is absorbed and the DHA-d5 is released, after which it is readily incorporated into the phospholipids (B1166683) of cellular membranes. nih.govresearchgate.net This process is essential for maintaining the structural and functional integrity of cells, particularly in the nervous system and retina, where DHA is highly enriched. nih.govnih.gov The incorporation of DHA alters fundamental membrane properties such as fluidity, permeability, and the function of membrane-bound proteins. nih.govresearchgate.net
DHA is not incorporated uniformly. Studies using tracers have shown that it can be differentially incorporated into distinct lipid classes and membrane domains. For example, in Caco-2 cells, DHA was found to significantly increase its presence in "archetypal" Triton X-100 insoluble membrane rafts by 25-fold, while having no significant influence on tight junction-associated rafts. manchester.ac.ukresearchgate.net This specific incorporation has functional consequences, such as altering the distribution of signaling proteins within the rafts. manchester.ac.uk
The incorporation into membrane glycerophospholipids occurs through two main pathways: the de novo Kennedy pathway and the remodeling Lands' cycle. nih.gov Research using DHA-EE has shown it increases plasma and erythrocyte membrane levels of DHA. nih.gov In mouse studies, orally administered D-DHA led to a dose-dependent increase in D-DHA levels in the neural retina and retinal pigment epithelium (RPE), with substitutions of over 50% being achieved. nih.gov
Table 2: Incorporation of Dietary DHA into Phospholipid Classes
| Phospholipid Class | Observation with DHA Supplementation | Reference |
|---|---|---|
| Phosphatidylcholine (PC) | Significant changes in species observed | researchgate.net, dntb.gov.ua |
| Phosphatidylethanolamine (PE) | Enrichment of DHA in PE is important for membrane fusion/fission | nih.gov, researchgate.net |
| Phosphatidylinositol (PI) | Significant changes in species observed | researchgate.net, dntb.gov.ua |
| Phosphatidylserine (PS) | Significant changes in species observed | researchgate.net, dntb.gov.ua |
| Sphingomyelin (SM) | Significant changes in content levels | dntb.gov.ua |
Determination of Docosahexaenoic Acid Turnover Rates in Tissues and Subcellular Compartments
The use of docosahexaenoic acid ethyl ester-d5 (DHA-d5) as a stable isotope tracer has been instrumental in determining the turnover rates of DHA in various biological compartments. By introducing the deuterated tracer, researchers can distinguish it from the endogenous, naturally abundant DHA pool using mass spectrometry, allowing for precise measurement of its incorporation and elimination over time. nih.gov This approach provides critical insights into the dynamic nature of DHA within different tissues.
Studies in preclinical models have successfully calculated the half-lives and accretion rates of deuterated DHA (D-DHA) following dietary administration. arvojournals.orgresearchgate.net For instance, after placing mice on a diet containing D-DHA, the time it took for the tracer to replace the native DHA was measured. arvojournals.org In ocular tissues, the doubling times and half-lives for D-DHA in the neural retina and optic nerve were found to be between 20 and 22 days. arvojournals.org The liver exhibited a faster turnover, with a half-life of approximately 14 days, while the RPE-choroid/Sclera had a half-life of about 18 days. arvojournals.org
Furthermore, research using deuterium-labeled α-linolenic acid (d5-LNA), the precursor to DHA, has shown that the biosynthesis and subsequent accumulation of d5-DHA are subject to regulatory feedback. nih.gov The presence of preformed, unlabeled DHA in the diet markedly decreases the accumulation of newly synthesized d5-DHA by three- to five-fold in most tissues, including the brain and liver. nih.gov This indicates that dietary intake of DHA directly influences its endogenous synthesis and turnover rates. nih.gov However, this regulatory effect was not observed in adipose tissue, likely because it primarily stores fatty acids as triglycerides, unlike other tissues that store DHA mainly in phospholipids. nih.gov
Table 1: Accretion and Elimination Half-Lives of Deuterated DHA in Mouse Tissues This interactive table summarizes kinetic data from preclinical studies using D-DHA tracers.
| Tissue | Accretion Half-Life (t½a) | Elimination Half-Life (t½) |
|---|---|---|
| Plasma | ~2.8 days researchgate.netnih.gov | Data Not Available |
| Liver | ~2.8 days researchgate.netnih.gov | ~14 days arvojournals.org |
| Heart | ~8.5 days researchgate.netnih.gov | Data Not Available |
| Red Blood Cells | ~8.5 days researchgate.netnih.gov | Data Not Available |
| Choroid-RPE | ~10.1 days researchgate.netnih.gov | ~18 days arvojournals.org |
| Neural Retina | ~23.4 days researchgate.netnih.gov | ~20-22 days arvojournals.org |
| Optic Nerve | ~26.3 days researchgate.netnih.gov | ~20-22 days arvojournals.org |
| Central Nervous System (Average) | ~29.0–44.3 days researchgate.netnih.gov | Data Not Available |
Pharmacokinetic and Biodistribution Studies Utilizing Docosahexaenoic Acid Ethyl Ester-d5 as a Tracer
Pharmacokinetic studies using DHA-d5 ethyl ester have demonstrated its effective absorption and systemic distribution following oral administration in preclinical models. researchgate.netnih.gov Once absorbed, the deuterated tracer becomes part of the total DHA pool and is distributed throughout the body. nih.gov A key finding is the ability of this labeled DHA to cross critical physiological barriers. arvojournals.orgnih.gov Research confirms that D-DHA rapidly crosses the blood-retina-barrier to enter visually active tissues and also traverses the blood-brain-barrier to supply the central nervous system. arvojournals.orgnih.gov This demonstrates that the deuterated form is handled by the body in a manner indistinguishable from its natural hydrogenated parent, allowing it to be a reliable tracer for distribution studies. nih.gov By day 78 of dietary administration in mice, D-DHA levels reached over 90% of the total DHA in all examined tissues, indicating thorough systemic replacement. arvojournals.org
The use of DHA-d5 allows for precise investigation into how different tissues take up and retain this critical fatty acid. arvojournals.orgresearchgate.netnih.gov Studies have revealed significant variations in uptake rates across tissues. researchgate.netnih.gov Accretion of D-DHA was most rapid in the plasma and liver, with an accretion half-life of approximately 2.8 days. researchgate.netnih.gov Tissues such as the heart and red blood cells (erythrocytes) showed a moderate uptake rate, with a half-life of about 8.5 days. researchgate.netnih.gov The central nervous system exhibited the slowest uptake, with accretion half-lives ranging from 29.0 to 44.3 days. researchgate.netnih.gov
In the brain, studies on human brain microvascular endothelial cells using DHA-d5 have shown that its uptake is mediated by both passive diffusion and active transport mechanisms. researchgate.net This was evidenced by a nearly 40% reduction in DHA-d5 uptake when the temperature was lowered from 37°C to 4°C. researchgate.net Within ocular tissues, D-DHA was observed to rise more rapidly in the RPE-choroid/Sclera compared to the neural retina or optic nerve. arvojournals.org By day 77 of dietary intake, D-DHA substitution levels were between 75% and 80% in the central nervous system and exceeded 90% in all other non-CNS tissues studied. researchgate.net Research in rats has also confirmed that dietary administration of DHA ethyl ester increases DHA levels in both plasma and erythrocyte membranes. caymanchem.com
Tracing with DHA-d5 enables the clear identification of its metabolic fate. nih.gov Studies show that D-DHA undergoes normal metabolism, serving as a precursor for other important polyunsaturated fatty acids. nih.gov In mice, D-DHA was metabolically converted into deuterated eicosapentaenoic acid (D-EPA) and deuterated docosapentaenoic acid (D-DPA). researchgate.netnih.gov The likely biochemical pathways for this conversion involve beta-oxidation within peroxisomes or mitochondria, followed by multiple rounds of elongation. nih.gov
Furthermore, the tracer was incorporated into very long-chain polyunsaturated fatty acids (VLC-PUFAs), with deuterated versions containing up to 36 carbon atoms (D-VLC-PUFA) being identified in the retina. researchgate.netnih.gov The brain is known to consume DHA through several pathways, including mitochondrial β-oxidation and enzymatic conversion into bioactive metabolites like oxylipins and synaptamide, and tracing with stable isotopes is critical to understanding the flux through these pathways. nih.govresearchgate.net The biosynthesis of these various deuterated metabolites is consistent with the known metabolic pathways of natural DHA, confirming that deuteration at the specified positions does not fundamentally alter its processing. researchgate.netnih.gov
Integration with Advanced Lipidomics and Metabolomics Workflows for Systems-Level Understanding
Docosahexaenoic acid ethyl ester-d5 is an essential tool in modern lipidomics, where it is primarily used as an internal standard for the accurate quantification of its unlabeled counterpart and other related lipids. nih.govcaymanchem.comresearchgate.net In targeted metabolomics, particularly using liquid chromatography-tandem mass spectrometry (LC/MS/MS), a known amount of a stable isotope-labeled standard like DHA-d5 is added to a biological sample before processing. semanticscholar.orgkyushu-u.ac.jp This allows for the correction of any analyte loss that may occur during sample extraction and purification, as well as variations in instrument response. semanticscholar.org
This approach is a cornerstone of wide-scope targeted methods designed to simultaneously measure dozens to hundreds of bioactive lipids, including steroids, bile acids, and polyunsaturated fatty acid metabolites. semanticscholar.orgkyushu-u.ac.jp For instance, DHA-d5 is included in internal standard mixtures used for the analysis of eicosanoids and other oxylipins in human plasma. tandfonline.com The analysis is often performed in multiple reaction monitoring (MRM) mode, where the mass spectrometer is set to detect a specific precursor-to-product ion transition (e.g., m/z 332.2 to 288.2 for d5-DHA), ensuring high selectivity and sensitivity. nih.gov This integration of stable isotope tracers with advanced mass spectrometry provides the robust and quantitative data necessary for a systems-level understanding of lipid metabolism in health and disease. semanticscholar.org
Quantitative Assessment of Metabolic Fluxes Using Stable Isotope Tracers
Metabolic flux analysis (MFA) is a method used to quantify the rates of metabolic reactions in a biological system at steady state. nih.gov The introduction of a stable isotope-labeled substrate, such as DHA-EE-d5, allows for the precise measurement of its incorporation into various metabolic pools over time. By tracking the appearance of the deuterated label in downstream metabolites and lipid species, researchers can calculate the rates of synthesis, breakdown, and interconversion of these molecules.
In a typical study, a subject or cell culture is administered DHA-EE-d5. At specific time points, tissues or cells are collected, and the lipids are extracted. The fatty acid composition is then analyzed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). These techniques can differentiate between the unlabeled (endogenous) DHA and the d5-labeled DHA that has been incorporated.
Research findings from studies using deuterated DHA ethyl ester (D-DHA) in mice demonstrate the utility of this approach. For instance, after dietary administration of D-DHA, its incorporation into various tissues, including the retina and brain, can be quantified. nih.gov This allows for the calculation of uptake rates and turnover of DHA in these critical tissues. Studies have shown that deuterated DHA crosses the blood-retina and blood-brain barriers and is metabolized similarly to its natural counterpart. nih.govacs.org
The data below illustrates the type of information that can be obtained from such a study, showing the time-dependent incorporation of deuterated DHA into the neural retina and retinal pigment epithelium (RPE)/choroid/sclera of mice fed a diet containing 0.5% D-DHA ethyl ester. nih.gov
| Time on D-DHA Diet (weeks) | % D-DHA of Total DHA in Neural Retina | % D-DHA of Total DHA in RPE/Choroid/Sclera |
| 1 | >30% | >50% |
| 2 | >45% | >70% |
| 4 | >55% | >80% |
| 5 | >60% | >80% |
This table is based on data from a study using a deuterated DHA ethyl ester and illustrates the quantitative data that can be generated in metabolic flux analysis. nih.gov
These quantitative data are invaluable for understanding how dietary DHA contributes to the maintenance of tissue lipid composition and for assessing the impact of various physiological or pathological states on these processes.
Compound-Specific Isotope Analysis (CSIA) for Resolving Dietary Origins and Endogenous Synthesis Contributions
While deuterated tracers are excellent for tracking exogenously supplied nutrients, compound-specific isotope analysis (CSIA) offers a complementary approach to distinguish between dietary and endogenously synthesized molecules based on natural isotopic abundances. nih.gov This technique is particularly useful for understanding the relative contributions of preformed dietary DHA versus DHA synthesized in the body from its precursor, alpha-linolenic acid (ALA). nih.govnih.gov
The principle of CSIA relies on the fact that the carbon isotope ratio (¹³C/¹²C, expressed as δ¹³C) of plant-derived fatty acids like ALA is different from that of marine-derived DHA. nih.gov When an organism consumes these fatty acids, their distinct isotopic signatures are largely retained. Therefore, by measuring the δ¹³C value of DHA in a specific tissue, one can infer its primary source.
In a proof-of-concept study, mice were fed diets where the sole source of omega-3 fatty acids was either ALA ethyl ester or DHA ethyl ester. nih.govresearchgate.net After a period on these diets, the δ¹³C of DHA in the brain was analyzed. The results clearly showed that the isotopic signature of brain DHA mirrored that of the dietary omega-3 source.
The following table presents data from a study that highlights the power of CSIA in distinguishing the origin of brain DHA. nih.gov
| Dietary Omega-3 Source | δ¹³C of Dietary Omega-3 Source (‰) | δ¹³C of Brain DHA (‰) |
| ALA Ethyl Ester | -32.5 | -28.25 to -27.49 |
| DHA Ethyl Ester | -24.0 | -23.32 to -21.92 |
This table is adapted from a study using unlabeled ALA and DHA ethyl esters to demonstrate the principles of CSIA. nih.gov The values represent the isotopic signatures and show a clear distinction based on diet.
While this example uses natural ¹³C abundance, the use of DHA-EE-d5 in conjunction with CSIA could provide even more detailed insights. For example, by administering DHA-EE-d5 to an animal on a diet with a known ALA isotopic signature, researchers could simultaneously quantify the incorporation of dietary DHA (via the deuterium label) and assess the relative contribution of endogenous synthesis (by analyzing the ¹³C signature of the unlabeled DHA pool). This dual-isotope approach would offer a comprehensive picture of DHA homeostasis.
Emerging Methodologies and Future Directions in Docosahexaenoic Acid Ethyl Ester D5 1 Research
Development of Next-Generation Mass Spectrometry Technologies for Deuterated Lipid Analysis
The analysis of lipids, a field known as lipidomics, has been significantly propelled by advancements in mass spectrometry (MS). nih.govresearchgate.net These technologies are particularly crucial for the analysis of deuterated lipids like Docosahexaenoic Acid Ethyl Ester-d5-1. While MS-based lipidomics shares similarities with proteomics, the structural diversity of lipids presents unique analytical challenges and opportunities. nih.govresearchgate.net
Next-generation MS technologies are continuously being developed to enhance the identification and quantification of lipid molecules in complex biological samples. nih.govresearchgate.net Techniques such as electrospray ionization (ESI) coupled with mass spectrometry, often used in a "shotgun" approach, allow for the analysis of crude lipid extracts with minimal prior separation. nih.govyoutube.com However, the complexity of lipid structures means that standard collision-induced dissociation may not be sufficient for unambiguous identification. nih.gov To address this, researchers are developing complementary tools for ion activation and analysis. nih.gov
Recent advancements include automated, data-driven acquisition schemes that improve the coverage of the lipidome. nih.gov This methodology uses iterative analyses where inclusion and exclusion lists for MS/MS fragmentation are automatically updated, ensuring that even low-abundance analytes are fragmented and identified. nih.gov Furthermore, the incorporation of dual dissociation techniques, such as higher-energy collision dissociation (HCD) and collision-induced dissociation (CID), provides more comprehensive fragmentation data, leading to more accurate structural characterization of lipids. nih.gov The development of 4D-Lipidomics, which adds ion mobility as a separation dimension alongside liquid chromatography and mass spectrometry, further enhances the ability to distinguish between isomeric and isobaric lipid species. news-medical.net These advanced MS workflows are critical for precisely tracking the metabolic fate of deuterated lipids and distinguishing them from their endogenous, non-deuterated counterparts. nih.gov
Table 1: Comparison of Mass Spectrometry Strategies for Lipid Analysis
| MS Strategy | Description | Advantages for Deuterated Lipid Analysis | Disadvantages |
|---|---|---|---|
| Shotgun Lipidomics (Direct Infusion ESI-MS) | Analysis of total lipid extracts without chromatographic separation. nih.gov | High throughput; provides a rapid overview of the lipidome. | Difficulty in detecting low-abundance species; ion suppression effects; inability to separate isomers. youtube.com |
| LC-MS/MS | Liquid chromatography separates lipids before MS analysis. fao.org | Reduces ion suppression; separates isomers; allows for deeper lipidome coverage. | Longer analysis time compared to shotgun methods. |
| Automated Data-Driven MS/MS | Uses iterative analyses to automatically generate inclusion/exclusion lists for fragmentation. nih.gov | Increases coverage of the lipidome, including low-abundance species. | Requires specialized software and can be complex to set up. |
| 4D-Lipidomics (LC-IM-MS) | Incorporates ion mobility separation (IM) for an additional dimension of analysis. news-medical.net | Enhanced separation of isomers and isobars, leading to more confident identifications. | Instrumentation is less common; data analysis is more complex. |
Multi-omics Integration for Comprehensive Biochemical Pathway Mapping and Systems Biology
To fully understand the biological impact and metabolic pathways of this compound, a systems biology approach is essential. nih.gov This involves the integration of multiple "omics" datasets—such as transcriptomics, metabolomics, and lipidomics—to create a comprehensive map of cellular processes. nih.govnih.gov Lipid metabolism is under tight homeostatic control and exhibits significant complexity, making a multi-omics approach particularly valuable for deciphering its regulation in health and disease. nih.gov
Studies integrating transcriptomic, metabolomic, and lipidomic data have successfully characterized the impact of various fatty acids on cellular metabolism. For example, research using the BeWo trophoblast cell line model demonstrated that different non-esterified fatty acids, like palmitate and oleate (B1233923), have distinct effects on gene expression and metabolic pathways. nih.govnih.gov Palmitate exposure was linked to an enrichment in β-oxidation pathways, while oleate exposure was associated with anti-inflammatory and antioxidant pathways. nih.govnih.gov
By applying this integrated approach to studies involving this compound, researchers can move beyond simple tracer kinetics. They can correlate the flux of the deuterated label through specific pathways with changes in the expression of genes encoding metabolic enzymes (transcriptomics) and shifts in the broader landscape of small molecules (metabolomics) and lipids (lipidomics). This allows for the construction of detailed biochemical pathway maps and provides a more holistic understanding of how the introduction of this specific deuterated fatty acid ester perturbs the entire biological system. frontiersin.org
Refinements in In Vitro and In Vivo Model Systems for this compound Investigations
The investigation of this compound relies on robust and relevant biological models. Both in vitro (cell-based) and in vivo (animal) systems are continuously being refined to better mimic human physiology and disease states.
In Vitro Models: Cell culture systems provide a controlled environment to study the specific molecular and cellular effects of deuterated compounds. Various cell lines are employed depending on the research question. For instance, the human retinal pigment epithelial cell line ARPE-19 has been used to study the protective effects of deuterated docosahexaenoic acid (DHA) against oxidative stress. mdpi.com In cancer research, the 95D lung cancer cell line has been used to compare the apoptotic effects of different chemical forms of DHA, including the ethyl ester form. mdpi.com Other studies have utilized BeWo cells as a model for the placental barrier nih.govnih.gov or cultured bovine granulosa cells to investigate the effects of DHA on oocyte growth and quality. nih.gov These specialized cell models allow for detailed mechanistic studies on how this compound is taken up, metabolized, and influences cellular functions like signaling and gene expression.
Table 2: Examples of Model Systems for Deuterated Fatty Acid Research
| Model Type | Specific Model | Research Application Example | Reference |
|---|---|---|---|
| In Vitro | ARPE-19 (Human Retinal Pigment Epithelial Cells) | Investigating the protective effects of deuterated DHA against oxidative stress. | mdpi.com |
| In Vitro | 95D (Human Non-Small-Cell Lung Cancer Cells) | Comparing the apoptotic effects of DHA-PC, DHA-TG, and DHA-EE. | mdpi.com |
| In Vitro | Bovine Oocytes and Granulosa Cells | Studying the effect of DHA on oocyte growth and lipid metabolism. | nih.gov |
| In Vivo | Mouse Model of Iron-Induced Retinal Degeneration | Assessing the protective efficacy of dietary deuterated DHA. | nih.govnih.gov |
| In Vivo | Sprague-Dawley Rats | Measuring de novo fatty acid synthesis using deuterated water. | nih.govscite.ai |
| In Vivo | Murine Obesity Model | Studying the differential effects of EPA and DHA ethyl esters on B-cell activity. | nih.gov |
Advanced Computational Modeling and Isotopic Flux Analysis Algorithms
The data generated from stable isotope tracing experiments using compounds like this compound is vast and complex. Metabolic Flux Analysis (MFA) is a key technique used to decipher this data and quantify the rates (fluxes) of metabolic reactions within a cell or organism. creative-proteomics.com The advancement of computational models and algorithms is critical for performing accurate and comprehensive MFA. nih.gov
Several software packages have been developed to facilitate MFA. Isotopomer Network Compartmental Analysis (INCA) is a MATLAB-based platform capable of performing both steady-state and isotopically non-stationary MFA, making it applicable to a wide range of biological systems, including mammalian cell cultures. nih.govresearchgate.net Another tool, IsoSearch, is an open-source R script designed for the untargeted analysis of metabolite and lipid isotopomer data from high-resolution mass spectrometry. nih.gov These tools use the mass isotopomer distributions measured by MS to solve large systems of algebraic or differential equations that describe the metabolic network, ultimately estimating the intracellular fluxes. nih.govnih.gov
The choice of analytical method depends on the experimental design. For example, isotopic non-stationary 13C-MFA (INST-MFA) monitors the accumulation of a tracer over time before the system reaches an isotopic steady state. nih.gov While experimentally faster, this approach is computationally more intensive as it requires solving differential equations for each time point. nih.gov The development of more efficient and robust computational frameworks and algorithms is an ongoing area of research, aiming to improve the scalability for large, complex metabolic networks and enhance the accuracy of flux estimations. umd.edu
Expanding the Application Scope of Deuterated Fatty Acid Esters in Specialized Biochemical and Analytical Investigations
The utility of deuterated fatty acid esters, including this compound, extends far beyond their role as simple metabolic tracers. Their unique physical properties are being leveraged in a growing number of specialized biochemical and analytical applications.
One major application is their use as internal standards for quantitative analysis by mass spectrometry. researchgate.net Because deuterated analogs have nearly identical chemical properties to their non-deuterated counterparts but a different mass, they are ideal for isotope dilution MS, a gold-standard quantification method. This allows for the precise measurement of the endogenous levels of specific fatty acids in complex biological samples. researchgate.netrsc.org
Furthermore, selectively deuterated fatty acids serve as powerful molecular probes to investigate metabolic mechanisms. nih.gov The strategic placement of deuterium (B1214612) atoms can help elucidate the enzymes responsible for specific metabolic transformations, such as acyl-transfer events in phospholipid remodeling. nih.gov The characteristic fragmentation patterns of these deuterated probes in MS/MS analysis can be used to track the fate of the molecule with high specificity. nih.gov
There is also growing interest in using deuterated lipids for biophysical studies. Perdeuterated (fully deuterated) and selectively deuterated fatty acids are in high demand for neutron scattering experiments, which can provide detailed information about the structure and dynamics of lipid membranes and surfactants. europa.eu The synthesis of novel, chain-deuterated phospholipids (B1166683) is expanding the toolkit available for these advanced structural biology techniques. europa.eunih.gov These expanding applications highlight the versatility of deuterated fatty acid esters as indispensable tools in modern biochemical and analytical science. chemscene.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
